1-(4-chlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one
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Description
1-(4-Chlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one, more commonly referred to as CBN-I, is a novel compound that has been used in a variety of scientific research applications. It is a member of a class of compounds known as indoles, which are heterocyclic aromatic compounds with a nitrogen atom at the center of the ring. CBN-I has a wide range of uses and applications in the laboratory setting due to its unique properties and structure.
Scientific Research Applications
Structural Analysis and Tautomerism
The compound shows interesting structural properties, particularly in tautomerism. For instance, the study of 1-benzyl-4-nitroso-5-aminopyrazole, a structurally similar compound, revealed the existence of amino/nitroso tautomers in solutions, highlighting the compound's dynamic nature in various solvents (Holschbach et al., 2003).
Reactivity and Compound Formation
Research has shown that derivatives of nitrophenols and nitroanilines, which share structural similarities with the compound , can undergo various transformations. These transformations lead to the formation of compounds like nitro-acetal, nitro-aldehyde, and others, demonstrating the compound's potential in synthetic chemistry (Roberts et al., 1997).
Synthesis of Novel Derivatives
The compound has been used in synthesizing new derivatives. For example, the cyclocondensation of 1-chlorobenzyl isocyanates with nitroketeneacetals has led to the synthesis of novel derivatives of dihydropyrimidin-2(1H)-ones, indicating its utility in the creation of new chemical entities (Sukach et al., 2007).
Application in Coordination Chemistry
This compound and its derivatives have found applications in coordination chemistry. For example, Schiff base ligands derived from similar compounds have been used to synthesize metal complexes with potential antibacterial and antioxidant properties (Ejidike & Ajibade, 2015).
properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-2-3-4-18(25)29-22-19-16-11-15(24(27)28)9-10-17(16)23(20(19)26)12-13-5-7-14(21)8-6-13/h5-11H,2-4,12H2,1H3/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCAKIAIXNXTLP-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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